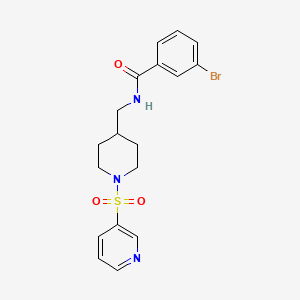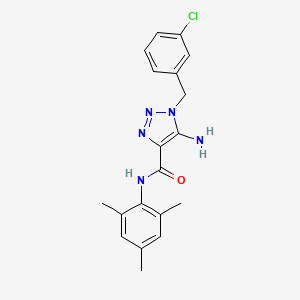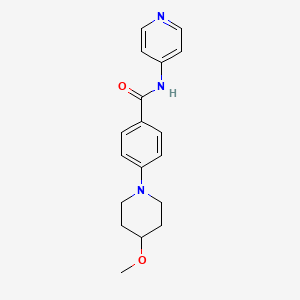
8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a purine ring system, which is a fused ring structure containing nitrogen atoms. The combination of these rings imparts specific chemical properties to the compound, making it of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the alkylation of pyrazoles with poly(bromomethyl)benzene using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under reflux conditions for a few hours, followed by cooling and the addition of hexakis(bromomethyl)benzene in small portions . This method ensures the formation of the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of catecholase activity . In medicine, derivatives of this compound are being explored for their antitumor properties, as they can inhibit the growth of cancer cells by interfering with specific metabolic pathways . Additionally, in the industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . In antitumor applications, the compound disrupts mitochondrial respiration and glycolysis, leading to the inhibition of cancer cell growth and induction of cell death through apoptosis .
Vergleich Mit ähnlichen Verbindungen
8-(3,5-Dimethyl-pyrazol-1-yl)-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as bis(pyrazolyl)methanes and tris(pyrazolyl)phenylmethanes . These compounds share the pyrazole ring structure but differ in the number and arrangement of pyrazole rings and other substituents. The unique combination of the pyrazole and purine rings in this compound imparts distinct chemical properties, making it more effective in certain applications, such as enzyme inhibition and antitumor activity .
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-8(2)7-20-11-12(19(5)15(23)17-13(11)22)16-14(20)21-10(4)6-9(3)18-21/h6,8H,7H2,1-5H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRBXTWYNSOPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methanesulfonyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2846264.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)
![2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine](/img/structure/B2846268.png)
![2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)

![2-Benzyl-5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2846273.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
![2-[(4-Aminophenyl)methoxy]ethan-1-ol](/img/structure/B2846279.png)
![1-benzyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2846280.png)



![N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2846286.png)

